Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate
Description
Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate is a chiral piperidine derivative characterized by a benzyl ester group at the 2-position and a methyl substituent at the trans-4-position of the piperidine ring. Its molecular structure combines a rigid six-membered piperidine ring with functional groups that influence its physicochemical and biological properties. The compound is synthesized via multi-step organic reactions, including esterification and deprotection steps, as demonstrated in the preparation of structurally related piperidine derivatives such as Benzyl 4-amino-4-methylpiperidine-1-carboxylate (compound 11) . The trans configuration of the methyl group is critical for its stereochemical integrity, which can affect interactions with biological targets .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of metal complexes for applications like radiofluorination .
Properties
IUPAC Name |
benzyl (2R,4R)-4-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-7-8-15-13(9-11)14(16)17-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVXXXMYNKWKDQ-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432544 | |
| Record name | BENZYL (+/-)-TRANS-4-METHYL-PIPERIDINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339183-94-7 | |
| Record name | BENZYL (+/-)-TRANS-4-METHYL-PIPERIDINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate typically involves the reaction of benzyl chloride with trans-4-methyl-piperidine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The piperidine ring can be reduced to form a more saturated compound.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Saturated piperidine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons of Piperidine Derivatives
Notes:
- Positional isomerism: The carboxylate group’s position (1 vs. For instance, the 2-carboxylate in the target compound may influence steric interactions differently than the 1-carboxylate in compound 11 .
- Substituent effects: The amino group in compound 11 introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in the target compound.
Ester Group Modifications
Replacing the benzyl ester with smaller alkyl groups (e.g., methyl or tert-butyl) typically reduces steric hindrance and increases metabolic stability. For example, tert-butoxycarbonyl (Boc) groups are widely used as protective intermediates in peptide synthesis due to their stability under basic conditions . However, the benzyl ester in the target compound may enhance lipophilicity, favoring passive diffusion across biological membranes compared to more polar esters.
Stereochemical Considerations
The trans configuration of the 4-methyl group in the target compound is structurally distinct from cis isomers. Stereochemistry significantly impacts biological activity; for example, trans-(+)-4-methyl-2-piperidinecarboxylic acid derivatives are preferred in certain synthetic pathways due to their optimized spatial arrangement for binding interactions .
Structural Analogues in Pharmacology
Laudanosine, a benzyl tetrahydroisoquinoline alkaloid, shares a benzyl moiety with the target compound but differs in its core structure (isoquinoline vs. piperidine). Laudanosine acts as an α-adrenoceptor blocker, whereas the target compound’s piperidine scaffold may favor interactions with different biological targets, such as ion channels or enzymes . The planarity of isoquinoline rings in laudanosine facilitates receptor binding, whereas the non-planar piperidine ring in the target compound may limit such interactions unless specific substituents compensate .
Biological Activity
Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate is a synthetic compound derived from piperidine, characterized by its benzyl group and a methyl substituent at the 4-position of the piperidine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.311 g/mol
- Structure : The compound features a piperidine ring with a carboxylate functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the benzyl and carboxylate groups enhances its ability to interact with enzymes and receptors, potentially leading to various therapeutic effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease management.
- Anticancer Properties : Research indicates that derivatives of benzylpiperidine structures, including this compound, show significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that benzoylpiperidine derivatives can inhibit the growth of human breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .
Study on Antiproliferative Activity
A notable study investigated the antiproliferative effects of benzoylpiperidine derivatives on cancer cell lines. The findings revealed:
- Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer)
- IC50 Values :
Mechanistic Insights
The mechanism by which this compound exerts its effects involves:
- Enzyme Interaction : It acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid signaling pathways. The binding affinity was noted with IC50 values as low as 0.84 µM for certain derivatives, highlighting its potential in modulating cannabinoid activity in therapeutic contexts .
Summary of Research Findings
| Activity | Target Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 19.9 | Breast cancer |
| Antiproliferative | OVCAR-3 | 31.5 | Ovarian cancer |
| Enzyme Inhibition | MAGL | 0.84 | Reversible inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via a two-step process:
Piperidine ring formation : React 4-methyl-piperidine-2-carboxylic acid with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl .
Esterification : Treat the intermediate with methanol under acidic conditions (e.g., H₂SO₄) to form the carboxylate ester.
- Optimization : Yields (>70%) are achieved by maintaining anhydrous conditions, stoichiometric control (1:1.2 ratio of acid to benzyl chloroformate), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?
- NMR Analysis :
- ¹H NMR : Look for signals at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (CH₂ of the benzyl ester), and δ 3.2–3.5 ppm (piperidine methine protons).
- ¹³C NMR : Confirm the ester carbonyl at ~170 ppm and the benzyl carbons at 128–137 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 275.34 g/mol for C₁₆H₂₁NO₃) .
Q. What safety protocols are critical when handling Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate in the laboratory?
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational tools like SHELX and ORTEP-3 resolve crystallographic ambiguities in derivatives of this compound?
- SHELX Refinement : Use SHELXL for high-resolution X-ray diffraction data to refine hydrogen bonding networks and torsional angles. For example, analyze the trans-configuration of the 4-methyl group by comparing observed vs. calculated electron density maps .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in the benzyl ester moiety, particularly in cases of low-temperature crystallography data .
Q. What experimental strategies address contradictions in pharmacological activity data across studies?
- Case Example : If one study reports IC₅₀ = 5 µM for enzyme inhibition while another finds no activity, validate using:
- Assay Reproducibility : Repeat assays with identical buffer conditions (e.g., pH 7.4 PBS) and enzyme batches.
- Structural Confirmation : Verify compound purity via HPLC (>95%) and check for epimerization using chiral chromatography .
Q. How does modifying the piperidine ring’s substituents impact the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- 4-Methyl Group : Enhances lipophilicity (logP increases by ~0.5), improving blood-brain barrier penetration.
- Benzyl Ester : Replace with tert-butyl esters to study metabolic stability; hydrolysis to the free acid reduces cytotoxicity in vitro .
- Synthetic Approach : Introduce substituents via reductive amination (e.g., NaBH₃CN) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
Q. What chromatographic methods resolve co-elution issues in chiral separations of the (±)-trans isomer?
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) at 1.0 mL/min. Retention times differ by 2–3 minutes for enantiomers.
- SFC : Supercritical fluid chromatography (CO₂/MeOH) achieves baseline separation in <10 minutes, reducing solvent use .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
